molecular formula C17H25N5O2S B2777323 1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034545-31-6

1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2777323
CAS RN: 2034545-31-6
M. Wt: 363.48
InChI Key: CXPCZPXSKYXXEC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a cyclopentylthio group, an acetyl group, an azetidine ring, a 1H-1,2,3-triazole ring, and a pyrrolidin-2-one ring . These groups could potentially confer a variety of chemical and biological properties to the compound.


Synthesis Analysis

Azetidines, for example, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the azetidine ring could potentially undergo ring-opening reactions . The acetyl group could be involved in acylation reactions, and the triazole ring could participate in click chemistry reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and pKa, can be determined using various analytical techniques. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Binding Properties

Compounds related to azetidines and pyrrolidines have been explored for their binding properties to specific receptors, offering insights into potential therapeutic applications. For example, the synthesis and in vivo binding properties of certain ligands for the nicotinic acetylcholine receptor (nAChR) subtype highlight the potential of these compounds in neuroscience research and as imaging agents in positron emission tomography (PET) scans (Doll et al., 1999).

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including pyrrolidine and azetidine derivatives, have been investigated for their antibacterial activity, especially against gram-negative organisms. These findings suggest a pathway for the development of new antibiotics with expanded spectrums of activity (Genin et al., 2000).

Synthetic Methodologies

The exploration of synthetic methodologies involving azetidine and pyrrolidine frameworks opens avenues for the creation of novel compounds with potential applications in drug development and material science. For instance, the intramolecular azide to alkene cycloadditions for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines demonstrate the versatility of these frameworks in synthesizing complex structures (Hemming et al., 2014).

Potential Therapeutic Applications

Research on the synthesis and biological evaluation of certain azetidinone derivatives as antidepressant and nootropic agents indicates the therapeutic potential of compounds within this class. Such studies underline the importance of structural modifications and functionalization in enhancing biological activity and specificity (Thomas et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of biochemical assays and in vivo studies. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

1-[[1-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2S/c23-16-6-3-7-20(16)8-13-9-22(19-18-13)14-10-21(11-14)17(24)12-25-15-4-1-2-5-15/h9,14-15H,1-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPCZPXSKYXXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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